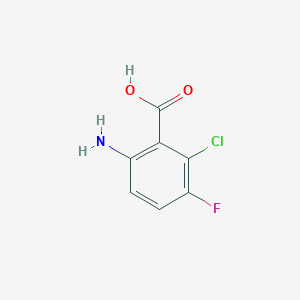

6-Amino-2-chloro-3-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-chloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHGYJZVTVDARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2-chloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a key building block in the synthesis of novel pharmaceutical and agrochemical agents. Its trifunctional nature, featuring amino, chloro, and fluoro groups on a benzoic acid scaffold, offers versatile opportunities for chemical modification and the development of complex molecular architectures. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound, alongside what is known about its synthesis and potential applications. While detailed experimental protocols and biological activity data are not extensively available in the public domain, this guide consolidates the existing information to serve as a valuable resource for researchers in the field.

Chemical Properties and Data

This section summarizes the key chemical identifiers and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 681459-97-2 | [1][2] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Solid (predicted) | |

| Storage | Recommended storage at 2-8°C | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, its structure suggests that it can be synthesized through multi-step organic reactions involving halogenation, nitration, reduction, and carboxylation of benzene derivatives. The presence of the amino, chloro, and fluoro groups imparts a unique reactivity profile to the molecule, making it a versatile intermediate. It is known to be used as a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, as well as in the preparation of agrochemicals[1]. The functional groups allow for a variety of chemical transformations, including but not limited to:

-

N-acylation and N-alkylation of the amino group.

-

Esterification of the carboxylic acid group.

-

Nucleophilic aromatic substitution reactions, although the ring is deactivated by the carboxylic acid group.

A generalized synthetic workflow for similar compounds is outlined below.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. However, general methodologies for the characterization of similar aromatic compounds can be applied.

General Analytical Workflow

A typical workflow for the analysis of a synthesized batch of this compound would involve the following steps to confirm its identity and purity.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the electron-donating amino group and the electron-withdrawing chloro, fluoro, and carboxylic acid groups. The protons of the amino and carboxylic acid groups would likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would display unique signals for each of the seven carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield chemical shift.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the O-H and C=O stretching of the carboxylic acid, and the C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.57 g/mol ). The isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Biological Activity and Drug Development Applications

This compound is cited as a key intermediate in the synthesis of fluorinated pharmaceuticals, including NSAIDs and selective COX-2 inhibitors, as well as agrochemicals[1]. The incorporation of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The specific biological activities and mechanisms of action of compounds derived from this compound are not detailed in the available literature.

As no specific signaling pathways or mechanisms of action for this compound itself are documented, a hypothetical logical relationship for its role as a building block in drug discovery is presented below.

References

A Comprehensive Technical Guide to 6-Amino-2-chloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 681459-97-2

Introduction

6-Amino-2-chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its unique substitution pattern, featuring amino, chloro, and fluoro groups, provides a versatile scaffold for chemical modifications, making it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 681459-97-2 | N/A |

| Molecular Formula | C₇H₅ClFNO₂ | N/A |

| Molecular Weight | 189.57 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Melting Point | 185-190°C | [1] |

| Solubility | Soluble in methanol, ethanol; slightly soluble in water | [1] |

| Storage | Store in a cool, dry place away from light. For extended storage, refrigeration at 2-8°C is recommended. | [1] |

Spectroscopic Data

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly documented, a general approach can be inferred from the synthesis of structurally related compounds, such as 2-amino-3-fluorobenzoic acid and 2-amino-3-chlorobenzoic acid.[5][6] The synthesis would likely involve a multi-step process starting from a suitably substituted benzene derivative, followed by the introduction of the amino, chloro, and fluoro groups through standard aromatic substitution and functional group transformation reactions.

A plausible synthetic route could start with a commercially available dichlorofluorobenzene or a related precursor. The carboxylic acid and amino functionalities could then be introduced through reactions such as nitration followed by reduction, and carboxylation via Grignard reaction or lithiation. The precise sequence of these steps would be crucial to ensure the desired regiochemistry of the final product.

General considerations for synthesis:

-

Starting Material Selection: The choice of the initial substrate is critical and will dictate the overall synthetic strategy.

-

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and catalysts will be necessary to achieve good yields and purity.

-

Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography.

Applications in Drug Development

This compound is a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. The presence of fluorine and chlorine atoms can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug molecules.

Role as a Scaffold in NSAID Synthesis

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[7][8] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[9] Selective inhibition of COX-2 is a desirable characteristic for NSAIDs as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1.[9]

The structure of this compound provides a versatile platform for the synthesis of novel COX inhibitors. The amino and carboxylic acid groups can be readily modified to introduce different pharmacophores that can interact with the active site of the COX enzymes.

Below is a conceptual workflow for the synthesis of a potential NSAID using this compound as a starting material.

Caption: Conceptual workflow for NSAID synthesis.

Involvement in the COX-2 Signaling Pathway

The development of drugs targeting the COX-2 pathway is a major focus in anti-inflammatory research. The expression of COX-2 is upregulated by various stimuli, including tumor promoters, oncogenes, and growth factors, through the activation of several signaling pathways such as the protein kinase C (PKC) and Ras signaling pathways.[10] These pathways ultimately lead to the activation of transcription factors like NF-κB, which bind to the promoter region of the COX-2 gene and initiate its transcription.[10]

By serving as a building block for selective COX-2 inhibitors, this compound plays an indirect role in modulating this signaling cascade. The synthesized inhibitors can then block the production of prostaglandins, thereby reducing inflammation and pain.

The following diagram illustrates a simplified representation of the COX-2 signaling pathway and the point of intervention for COX-2 inhibitors.

Caption: Simplified COX-2 signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique structural features make it an attractive starting material for the synthesis of complex molecules with enhanced biological activity. Further research into the synthesis and application of this compound and its derivatives is likely to lead to the development of new and improved therapeutic agents and agricultural products.

References

- 1. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 2. Benzoic acid, 3-fluoro- [webbook.nist.gov]

- 3. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 4. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 8. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 9. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]

- 10. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 6-Amino-2-chloro-3-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 6-Amino-2-chloro-3-fluorobenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. This document provides comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to support research and development efforts.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available precursor, 2-chloro-6-fluorobenzoic acid. The synthesis involves an initial nitration step to introduce a nitro group at the 3-position of the benzene ring, followed by the reduction of this nitro group to the desired amino functionality.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid

This procedure outlines the nitration of 2-chloro-6-fluorobenzoic acid.

Reaction Scheme:

Caption: Nitration of 2-chloro-6-fluorobenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-fluorobenzoic acid | 174.55 | 2.00 g | 11.5 mmol |

| Sulfuric acid (conc.) | 98.08 | 20 mL | - |

| Nitric acid (conc.) | 63.01 | 0.529 mL | 12.6 mmol |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Sodium sulfate (anhydrous) | 142.04 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve 2.00 g (11.5 mmol) of 2-chloro-6-fluorobenzoic acid in 20 mL of concentrated sulfuric acid.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add 0.529 mL (12.6 mmol) of concentrated nitric acid to the reaction mixture while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the solid product, 2-chloro-6-fluoro-3-nitrobenzoic acid.

Expected Yield:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 2-Chloro-6-fluoro-3-nitrobenzoic acid | 2.52 | ~2.44 | ~97% |

Note: The product from this step is often used directly in the next step without further purification[1].

Step 2: Synthesis of this compound

This procedure describes a general method for the reduction of the nitro group to an amino group. A common method for this transformation is catalytic hydrogenation.

Reaction Scheme:

Caption: Reduction of 2-chloro-6-fluoro-3-nitrobenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-fluoro-3-nitrobenzoic acid | 219.55 | 2.44 g | 11.1 mmol |

| Palladium on carbon (10%) | - | ~0.24 g (10 wt%) | - |

| Methanol | 32.04 | 50 mL | - |

| Hydrogen gas (H₂) | 2.02 | As needed | - |

| Triethylamine | 101.19 | ~1.5 g | ~14.8 mmol |

Procedure:

-

In a pressure-resistant glass reactor, combine 2.44 g (11.1 mmol) of 2-chloro-6-fluoro-3-nitrobenzoic acid, 50 mL of methanol, and approximately 1.5 g of triethylamine.

-

Add 0.24 g of 10% palladium on activated carbon catalyst to the mixture.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen (typically 2-5 kg/cm ²) and stir the mixture at a temperature between 60-100°C for approximately 6 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the palladium catalyst.

-

Evaporate the methanol from the filtrate under reduced pressure.

-

The residue can be dissolved in a suitable solvent like chloroform and washed with water.

-

After drying and removal of the solvent, the crude product can be purified by recrystallization (e.g., from toluene) to yield this compound.

Expected Yield:

| Product | Theoretical Yield (g) | Purity (LC) |

| This compound | 2.10 g | >99% |

Note: The specific reaction conditions for the reduction may need to be optimized. A similar reduction of 3-chloro-4-fluoro-6-nitrobenzoic acid using a palladium-supported activated carbon catalyst in methanol with triethylamine has been reported to give high yields[2].

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

-

Catalytic hydrogenation with palladium on carbon and hydrogen gas is a potentially hazardous procedure due to the flammability of hydrogen and the pyrophoric nature of the catalyst when dry. Ensure proper grounding of equipment and follow established safety protocols for handling hydrogen and pyrophoric catalysts.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

In-Depth Technical Guide: Structure Elucidation of 6-Amino-2-chloro-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 6-Amino-2-chloro-3-fluorobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of spectroscopic analysis to present a robust predictive framework for its characterization.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with an amino group, a chlorine atom, a fluorine atom, and a carboxylic acid group at specific positions.

| Property | Value | Source |

| CAS Number | 681459-97-2 | [1][2][3][4] |

| Molecular Formula | C₇H₅ClFNO₂ | [3][4] |

| Molecular Weight | 189.57 g/mol | [3][4] |

| Canonical SMILES | C1=C(C(=C(C=C1N)Cl)F)C(=O)O | N/A |

| InChI Key | WYADKQWQWFMCNJ-UHFFFAOYSA-N | [5] |

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related aminofluorobenzoic acids. A potential pathway, inspired by the synthesis of similar compounds, is outlined below. This multi-step synthesis involves nitration, esterification, selective fluorination, and reduction.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

-

To a stirred solution of 2,6-dichlorobenzoic acid in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (e.g., 0-5 °C).

-

The reaction mixture is stirred for several hours and then poured onto ice.

-

The resulting precipitate, 2,6-dichloro-3-nitrobenzoic acid, is filtered, washed with cold water, and dried.

Step 2: Esterification

-

The 2,6-dichloro-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of concentrated sulfuric acid for several hours.

-

The excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base.

-

The product, methyl 2,6-dichloro-3-nitrobenzoate, is extracted with an organic solvent, dried, and concentrated.

Step 3: Selective Fluorination

-

The methyl 2,6-dichloro-3-nitrobenzoate is treated with a fluorinating agent, such as potassium fluoride, in an appropriate solvent (e.g., DMF or DMSO) at an elevated temperature. A phase-transfer catalyst may be employed to facilitate the reaction.

-

The reaction is monitored for the selective replacement of one chlorine atom with fluorine.

-

The product, methyl 2-chloro-3-nitro-6-fluorobenzoate, is isolated by extraction and purified.

Step 4: Reduction of the Nitro Group

-

The methyl 2-chloro-3-nitro-6-fluorobenzoate is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to reduction. This can be achieved using iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or through catalytic hydrogenation (e.g., H₂ over Pd/C).

-

Upon completion, the catalyst is filtered off, and the solvent is evaporated.

-

The resulting methyl 6-amino-2-chloro-3-fluorobenzoate is purified.

Step 5: Hydrolysis of the Ester

-

The methyl 6-amino-2-chloro-3-fluorobenzoate is hydrolyzed by heating with an aqueous solution of a base, such as sodium hydroxide.

-

After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the final product.

-

The this compound is collected by filtration, washed with water, and dried.

Structure Elucidation Workflow

The confirmation of the synthesized product's structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, unequivocally determines the molecular structure.

Spectroscopic Data Analysis (Predicted)

The following sections detail the expected spectroscopic data for this compound based on the analysis of similar substituted benzoic acids.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| -COOH | 10-13 |

| -NH₂ | 4-6 |

| Ar-H (at C4) | 7.0-7.3 |

| Ar-H (at C5) | 6.8-7.1 |

Note: The exact chemical shifts are dependent on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic environment. Carbon-fluorine coupling will be a key diagnostic feature.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165-170 |

| C-F | 150-160 |

| C-Cl | 125-135 |

| C-NH₂ | 140-150 |

| C-COOH | 120-130 |

| C-H (C4) | 115-125 |

| C-H (C5) | 110-120 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring with the given substituents. The signal will likely be a doublet of doublets due to coupling with the two neighboring aromatic protons.

IR Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Predicted IR Absorption Bands | |

| Functional Group | Vibrational Mode |

| O-H (Carboxylic acid) | Stretching |

| N-H (Amine) | Stretching |

| C=O (Carboxylic acid) | Stretching |

| C=C (Aromatic) | Stretching |

| C-N | Stretching |

| C-F | Stretching |

| C-Cl | Stretching |

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure.

| Predicted Mass Spectrometry Data | |

| Ionization Mode | Expected m/z |

| ESI+ | 190.0065 |

| ESI+ | 212.9884 |

| ESI- | 187.9920 |

| EI | 189 |

| EI | 172 |

| EI | 144 |

The presence of a chlorine atom will be readily identifiable by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Conclusion

The structure of this compound can be confidently elucidated through a systematic approach involving a plausible multi-step synthesis followed by comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is scarce in the public domain, the predictive data presented in this guide, based on established principles and data from analogous compounds, provides a robust framework for its synthesis and characterization. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry will provide unambiguous evidence for the proposed structure. This guide serves as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development.

References

- 1. lookchem.com [lookchem.com]

- 2. 681459-97-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 6-Amino-2-chloro-3-fluorobenzoicacid [myskinrecipes.com]

- 4. 6-Amino-2-chloro-3-fluorobenzoicacid [myskinrecipes.com]

- 5. PubChemLite - 2-amino-6-chloro-3-fluorobenzoic acid (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Properties of 6-Amino-2-chloro-3-fluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential properties of 6-amino-2-chloro-3-fluorobenzoic acid and its derivatives. This scaffold is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This document consolidates available data on its synthesis, biological activities, and potential mechanisms of action, with a focus on its anticancer and antimicrobial properties.

Core Compound Properties

This compound is a substituted aromatic carboxylic acid with the following key properties:

| Property | Value |

| CAS Number | 681459-97-2[1] |

| Molecular Formula | C₇H₅ClFNO₂[1] |

| Molecular Weight | 189.57 g/mol [1] |

| Primary Applications | Intermediate in the synthesis of fluorinated pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1] |

Synthesis of Derivatives

While specific protocols for the derivatization of this compound are not extensively detailed in the public domain, standard organic chemistry procedures can be applied to synthesize a variety of derivatives, such as amides and esters.

Proposed Synthesis of N-Aryl Amide Derivatives

A plausible method for the synthesis of N-aryl amide derivatives involves the activation of the carboxylic acid group followed by coupling with a desired aniline.

Experimental Protocol:

-

Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amide Coupling: To the activated acid solution, add the desired substituted aniline (1.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl-6-amino-2-chloro-3-fluorobenzamide.

Biological Activities and Potential Therapeutic Applications

Derivatives of aminobenzoic acids have demonstrated a wide range of biological activities, suggesting that derivatives of this compound could be promising therapeutic candidates.

Anticancer Activity

While direct studies on this compound derivatives are limited, research on the closely related compound, 2-amino-3-chlorobenzoic acid (2A3CB), provides valuable insights into a potential mechanism of action. Studies have shown that 2A3CB, isolated from Streptomyces coelicolor, exhibits potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[2][3] This activity is linked to the modulation of the PI3K/Akt signaling pathway.[2][3]

Quantitative Anticancer Data for 2-Amino-3-chlorobenzoic Acid (2A3CB)

| Cell Line | Treatment Duration | IC₅₀ Value |

| MDA-MB-231 | 24 hours | 26 µM[3] |

| MDA-MB-231 | 48 hours | 5 µM[3] |

| MDA-MB-231 | 72 hours | 7.2 µM[3] |

Experimental Protocols for Anticancer Evaluation

-

Cell Viability (MTT) Assay:

-

Seed cancer cells (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

-

-

Western Blot Analysis for PI3K/Akt Pathway Proteins:

-

Treat cells with the test compound at the desired concentration and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., PTEN, Akt, p-Akt).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

PI3K/Akt Signaling Pathway and Modulation by 2-Amino-3-chlorobenzoic Acid

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[2][4] Its dysregulation is a common feature in many cancers.[2] Research on 2-amino-3-chlorobenzoic acid suggests that it exerts its anticancer effects by modulating key components of this pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[2][3]

Antimicrobial Activity

Various derivatives of aminobenzoic acids have been reported to possess antimicrobial properties. For instance, hydrazide derivatives of fluorobenzoic acids have shown inhibitory activity against Gram-positive bacteria. While specific data for this compound derivatives is not yet available, this suggests a promising area for future investigation.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Expected characteristic absorption bands would include:

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the carboxylic acid group.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons, with splitting patterns influenced by the fluorine and chlorine substituents.

Future Directions

The information presented in this guide highlights the potential of this compound derivatives as a scaffold for the development of new therapeutic agents. Future research should focus on:

-

The synthesis and characterization of a diverse library of amide, ester, and other derivatives of this compound.

-

Systematic evaluation of these derivatives for their anticancer activity against a panel of cancer cell lines and for their antimicrobial activity against various pathogens.

-

Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In-depth spectroscopic analysis of the parent compound and its derivatives to build a comprehensive data library.

This foundational work will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

References

Technical Guide: 6-Amino-2-chloro-3-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-2-chloro-3-fluorobenzoic acid, a key intermediate in the synthesis of high-value chemical entities. The document details its physicochemical properties, expected spectroscopic characteristics, a representative synthesis protocol, and its significant applications in the pharmaceutical and agrochemical industries. This guide is intended to serve as a valuable resource for professionals engaged in research and development, offering critical data and methodologies to support their work with this versatile compound.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its unique arrangement of amino, chloro, and fluoro groups on the benzoic acid scaffold makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value for this compound | Predicted Value for 2-Amino-3-chloro-6-fluorobenzoic acid |

| Molecular Weight | 189.57 g/mol [1] | 189.572 g/mol [2] |

| Molecular Formula | C₇H₅ClFNO₂[1] | C₇H₅ClFNO₂[2] |

| CAS Number | 681459-97-2[1] | 946117-78-8[2] |

| Boiling Point | Not available | 312.7±42.0 °C (760 mmHg)[2] |

| Density | Not available | 1.574±0.06 g/cm³ (20 °C, 760 mmHg)[2] |

| LogP | Not available | 2.34070[2] |

| Storage | 2-8°C[1] | Not available |

Note: Experimental physicochemical data for this compound is limited. The data for the isomer 2-Amino-3-chloro-6-fluorobenzoic acid is provided for estimation purposes.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks and Features |

| ¹H NMR | Aromatic protons (2H) in the range of δ 6.5-8.0 ppm. A broad singlet for the amino (-NH₂) protons. A singlet for the carboxylic acid (-COOH) proton at δ > 10 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A peak for the carboxylic acid carbon at δ > 165 ppm. |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. N-H stretching of the primary amine around 3300-3500 cm⁻¹ (typically two bands). C=O stretching of the carboxylic acid around 1700 cm⁻¹. C-Cl stretching around 700-800 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 189. Isotopic pattern for chlorine (M⁺ and M⁺+2 in an approximate 3:1 ratio). Common fragmentation patterns would include the loss of H₂O, CO, and COOH. |

Note: The predicted data is based on general principles of spectroscopy and data from similar molecules.[3][4][5] Actual experimental data may vary.

Experimental Protocols

Representative Synthesis of Substituted Aminobenzoic Acids

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general multi-step synthesis can be proposed based on established organic chemistry reactions and published syntheses of similar compounds, such as the synthesis of 2-fluoro-3-methyl aminobenzoate from 2,6-dichlorobenzoic acid.[6]

Proposed Synthesis Workflow:

Detailed Methodologies (Conceptual):

-

Nitration: The synthesis would likely begin with a suitable dichlorofluorobenzene derivative, which would undergo nitration to introduce a nitro group.

-

Carboxylation: Following nitration, a carboxyl group could be introduced via methods such as Grignard reaction with carbon dioxide or oxidation of a methyl group.

-

Reduction: The final step would involve the reduction of the nitro group to an amino group, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or with reducing agents like tin(II) chloride in acidic medium.

Disclaimer: This is a generalized, conceptual protocol. The actual reaction conditions, including solvents, temperatures, and catalysts, would require optimization for safety and yield.

Applications in Research and Drug Development

This compound is a valuable building block, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The presence of fluorine can enhance the metabolic stability and binding affinity of drug molecules.[1]

Intermediate for Selective COX-2 Inhibitors

A primary application of this compound is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1] Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and cancers. Its inhibition can reduce inflammation and pain.

COX-2 Signaling Pathway and Point of Inhibition:

Agrochemical Synthesis

The fluorine and chlorine substituents on the benzene ring can contribute to improved bioactivity and environmental persistence of agrochemicals.[1] This makes this compound a useful starting material for the synthesis of novel herbicides, pesticides, and fungicides.

Heterocyclic Compound Design

In medicinal chemistry research, this compound is utilized in the design and synthesis of novel heterocyclic compounds.[1] The functional groups present allow for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds for drug discovery programs.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its structural features and the known applications of its derivatives underscore its importance. This guide provides a foundational understanding of its properties and applications, serving as a starting point for researchers and developers working with this and related molecules. Further experimental investigation is warranted to fully characterize this compound and explore its full potential.

References

- 1. 6-Amino-2-chloro-3-fluorobenzoicacid [myskinrecipes.com]

- 2. Benzoic acid, 2-amino-3-chloro-6-fluoro | CAS#:946117-78-8 | Chemsrc [chemsrc.com]

- 3. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to 6-Amino-2-chloro-3-fluorobenzoic Acid: Solubility Profile and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data and relevant experimental protocols for 6-Amino-2-chloro-3-fluorobenzoic acid. Due to the limited availability of specific quantitative data for this exact compound, this guide also includes information on structurally similar molecules to provide valuable context and guidance for experimental design.

Solubility Data

Table 1: Solubility Data of Structurally Related Aminobenzoic Acid Derivatives

| Compound | Solvent | Solubility | Temperature (°C) |

| 2-Amino-5-fluorobenzoic acid | Ethanol | ~20 mg/mL[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | Not Specified | |

| Dimethylformamide (DMF) | ~30 mg/mL[1] | Not Specified | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL[1] | Not Specified | |

| 2-Amino-3-chlorobenzoic acid | Water | Sparingly soluble[2] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Soluble[3][4] | Not Specified | |

| Methanol | Soluble[3][4] | Not Specified |

Note: This data is for structurally related compounds and should be used as a reference for designing solubility studies for this compound.

Experimental Protocols

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6][7][8] This protocol is recommended for its simplicity and reliability in establishing thermodynamic equilibrium.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., water, ethanol, PBS)

-

Volumetric flasks

-

Screw-capped vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The concentration of the solute in the solution should not change over successive time points.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

General Synthesis and Purification Workflow

Caption: General Synthesis and Purification Workflow for an Aminobenzoic Acid.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amino-3-chlorobenzoic acid CAS#: 6388-47-2 [m.chemicalbook.com]

- 4. 6388-47-2 CAS MSDS (2-Amino-3-chlorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic Characterization of 6-Amino-2-chloro-3-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-chloro-3-fluorobenzoic acid (CAS Number: 681459-97-2). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document outlines established experimental protocols for acquiring the necessary data and presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous aromatic compounds, including various isomers and substituted benzoic acids.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 6.8 - 7.2 | Doublet | 1H | Aromatic H |

| ~ 7.3 - 7.6 | Doublet of doublets | 1H | Aromatic H |

| ~ 5.0 - 6.0 | Broad singlet | 2H | -NH₂ |

| ~ 11.0 - 13.0 | Broad singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 175 | -COOH |

| ~ 150 - 160 (d, ¹JCF) | C-F |

| ~ 140 - 150 | C-NH₂ |

| ~ 115 - 135 | Aromatic C-H, C-Cl |

| ~ 110 - 120 | Aromatic C-H |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 189/191 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| ~ 172/174 | [M-OH]⁺ |

| ~ 144/146 | [M-COOH]⁺ |

| ~ 108 | Further fragmentation |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (amino group) |

| 2500 - 3300 | Broad | O-H stretch (carboxylic acid) |

| ~ 1700 | Strong | C=O stretch (carboxylic acid) |

| 1550 - 1650 | Medium-Strong | Aromatic C=C stretch, N-H bend |

| 1200 - 1300 | Medium-Strong | C-N stretch, C-O stretch |

| 1000 - 1100 | Medium-Strong | C-F stretch |

| 700 - 800 | Medium-Strong | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

-

A larger sample amount (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For ESI, both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

6-Amino-2-chloro-3-fluorobenzoic Acid: A Versatile Synthetic Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Amino-2-chloro-3-fluorobenzoic acid, a halogenated anthranilic acid derivative, has emerged as a crucial building block in modern medicinal chemistry. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two different halogen atoms on the benzene ring, provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. This trifunctional nature allows for a diversity of chemical transformations, making it an invaluable starting material in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anticancer drugs. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the creation of selective COX-2 inhibitors.

Physicochemical Properties

This compound is typically a light yellow to light brown solid. Its physicochemical properties are summarized in the table below. The presence of both an acidic carboxylic group and a basic amino group, along with the influence of the electronegative halogen atoms, dictates its reactivity and solubility.

| Property | Value |

| CAS Number | 681459-97-2 |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol [1][2][3] |

| Appearance | Light yellow to light brown solid |

| Predicted pKa | 0.56 ± 0.25 |

| Storage | 2-8°C[2][3] |

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from a readily available dichlorofluorobenzene derivative. The general workflow involves nitration, nucleophilic substitution of one chlorine atom with an amino group, and subsequent hydrolysis of an intermediate nitrile or ester.

Experimental Protocol: Synthesis via Amination of a Dichloro Precursor

This protocol outlines a general procedure for the synthesis of this compound from a suitable precursor.

Materials:

-

2,6-dichloro-3-fluorobenzoic acid

-

Ammonia (aqueous solution)

-

Copper (I) salt (e.g., CuCl or Cu₂O)

-

Solvent (e.g., 2-ethoxyethanol)

-

Hydrochloric acid (for acidification)

Procedure:

-

In a high-pressure reaction vessel, combine 2,6-dichloro-3-fluorobenzoic acid, a catalytic amount of a copper(I) salt, and the solvent.

-

Add an excess of aqueous ammonia to the mixture.

-

Seal the vessel and heat the reaction mixture to a temperature typically ranging from 120-150°C for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully vent any excess pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application as a Synthetic Building Block in Drug Discovery

The strategic placement of functional groups on the this compound scaffold makes it a highly sought-after intermediate in the synthesis of pharmacologically active molecules. The amino group can be readily diazotized or acylated, the carboxylic acid can be converted to esters or amides, and the halogen atoms can participate in various cross-coupling reactions.

A significant application of this building block is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to their non-selective counterparts.

Role in the Synthesis of Celecoxib Analogues

Celecoxib is a well-known selective COX-2 inhibitor. This compound can be utilized to synthesize analogues of celecoxib, where the fluorinated and chlorinated phenyl ring can modulate the drug's pharmacokinetic and pharmacodynamic properties. The general synthetic strategy involves the formation of a pyrazole ring system, a key structural feature of many COX-2 inhibitors.

Experimental Protocol: Synthesis of a Celecoxib Analogue Intermediate

This protocol describes a key step in the synthesis of a celecoxib analogue using a derivative of this compound.

Materials:

-

Hydrazine derivative of this compound

-

1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

-

Ethanol or acetic acid (solvent)

Procedure:

-

Dissolve the hydrazine derivative of this compound in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole intermediate.

Mechanism of Action: Inhibition of the COX-2 Pathway

Derivatives of this compound, particularly those designed as COX-2 inhibitors, exert their anti-inflammatory and analgesic effects by blocking the production of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions such as protecting the stomach lining, and COX-2, which is induced during inflammation. Selective COX-2 inhibitors, like celecoxib and its analogues, preferentially bind to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E₂ (PGE₂).[4][5][6][7][8] This selective inhibition leads to a reduction in inflammation and pain with a lower risk of gastrointestinal side effects associated with the inhibition of COX-1.[4][8]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, with their chemical shifts and coupling constants influenced by the surrounding amino, chloro, fluoro, and carboxylic acid groups. The protons of the amino and carboxylic acid groups will likely appear as broad singlets.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will resonate at the downfield end of the spectrum (typically 165-185 ppm), while the chemical shifts of the aromatic carbons will be influenced by the electronic effects of the various substituents.

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the different functional groups. Key expected peaks include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹.

-

C-N stretch: In the region of 1250-1350 cm⁻¹.

-

C-Cl stretch: Typically in the fingerprint region, around 700-800 cm⁻¹.

-

C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical modifications, making it an ideal starting material for the development of novel therapeutic agents. Its application in the synthesis of selective COX-2 inhibitors highlights its importance in the creation of safer and more effective anti-inflammatory drugs. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of new and improved pharmaceuticals.

References

- 1. CAS#:2580244-52-4 | 2-{[(Benzyloxy)carbonyl]amino}-6-chloro-3-fluorobenzoic acid | Chemsrc [chemsrc.com]

- 2. 6-Amino-2-chloro-3-fluorobenzoicacid [myskinrecipes.com]

- 3. 6-Amino-2-chloro-3-fluorobenzoicacid [myskinrecipes.com]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

The Synthetic Versatility of 6-Amino-2-chloro-3-fluorobenzoic Acid: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-chloro-3-fluorobenzoic acid is a highly functionalized aromatic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an activating amino group and two halogen atoms on a benzoic acid core, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The presence of chlorine and fluorine atoms can profoundly influence the physicochemical properties of derivative compounds, enhancing metabolic stability, binding affinity, and bioavailability. This technical guide explores the potential applications of this compound, with a primary focus on its role as a key building block in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory agents.

Core Applications: A Building Block for Selective COX-2 Inhibitors

This compound serves as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those that selectively target the COX-2 enzyme.[1][2] The structural features of this molecule are well-suited for the synthesis of diarylheterocycles, a common motif in many potent and selective COX-2 inhibitors. The amino group provides a reactive handle for the construction of various heterocyclic ring systems, while the halogen substituents can be exploited to fine-tune the electronic and steric properties of the final compound, thereby influencing its binding selectivity for the COX-2 active site.

Quantitative Data: Biological Activity of a Structurally Related COX-2 Inhibitor

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamine | COX-2 | 0.014 ± 23 | Data not available |

Table 1: In vitro inhibitory activity of a COX-2 inhibitor containing a 2-chloro-6-fluorophenyl group.

Signaling Pathway: Inhibition of Prostaglandin Biosynthesis

The primary mechanism of action for COX-2 inhibitors involves the blockade of the prostaglandin biosynthesis pathway. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions such as protecting the stomach lining, and COX-2, which is induced by inflammatory stimuli. Selective inhibition of COX-2 is a key strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Prostaglandin biosynthesis pathway and the site of action for selective COX-2 inhibitors.

Experimental Protocols

The synthesis of bioactive molecules from this compound often involves standard organic chemistry transformations. The following is a representative, generalized protocol for the synthesis of a substituted benzamide, a common structural motif in pharmaceuticals. This protocol is for illustrative purposes and would require optimization for a specific target molecule.

General Synthesis of a Substituted Benzamide Derivative

Caption: General workflow for the synthesis of a substituted benzamide from this compound.

Step 1: Activation of the Carboxylic Acid

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acyl chloride intermediate.

Step 2: Amide Coupling

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in the same solvent.

-

Add the solution of the acyl chloride dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted benzamide.

Other Potential Applications

While the development of COX-2 inhibitors is a primary focus, the versatile structure of this compound suggests its potential as a building block for other classes of bioactive molecules.

-

Agrochemicals: The presence of halogen atoms in a molecule can enhance its herbicidal or pesticidal activity.[1][2] The functional groups on the aminobenzoic acid core allow for the attachment of various pharmacophores relevant to agrochemical design.

-

Kinase Inhibitors: The aminobenzoic acid scaffold is a common feature in many kinase inhibitors. The amino group can participate in hydrogen bonding interactions with the kinase hinge region, a critical interaction for potent inhibition. Further functionalization of the aromatic ring can be used to target specific regions of the ATP-binding pocket of various kinases.

This compound is a valuable and versatile building block in medicinal chemistry. Its primary application lies in the synthesis of selective COX-2 inhibitors for the treatment of inflammation and pain. The strategic placement of amino and halogen substituents provides a rich chemical handle for the construction of complex and potent therapeutic agents. Further exploration of this scaffold is warranted to unlock its full potential in the development of novel drugs targeting a range of diseases, including cancer and infectious diseases, as well as in the creation of new agrochemicals. The detailed understanding of its chemical reactivity and the biological pathways targeted by its derivatives will continue to drive innovation in both the pharmaceutical and agricultural industries.

References

Methodological & Application

Application Notes and Protocols for 6-Amino-2-chloro-3-fluorobenzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 6-Amino-2-chloro-3-fluorobenzoic acid, a versatile building block in the synthesis of biologically active heterocyclic compounds. The inherent functionalities of this molecule, including an amino group, a carboxylic acid, and halogen substitutions, make it a valuable precursor for the construction of diverse molecular scaffolds, particularly in the development of novel therapeutics.

Synthesis of 8-Chloro-7-fluoro-2-substituted-quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound serves as an excellent starting material for the synthesis of quinazolinones with specific substitution patterns on the benzene ring, which can significantly influence their biological activity.

The general synthetic strategy involves a two-step one-pot reaction. The first step is the formation of a 2-substituted-8-chloro-7-fluoro-4H-benzo[d][1][2]oxazin-4-one intermediate through the acylation of this compound. This is followed by the in-situ condensation with a primary amine to yield the desired 2,3-disubstituted-8-chloro-7-fluoro-quinazolin-4(3H)-one.

General Reaction Scheme:

Caption: General workflow for the synthesis of 8-Chloro-7-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 8-Chloro-7-fluoro-2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one

This protocol details the synthesis of a specific quinazolinone derivative as an illustrative example.

Materials:

-

This compound

-

Benzoyl chloride

-

p-Toluidine

-

Pyridine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Synthesis of 8-Chloro-7-fluoro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one (Intermediate)

-

In a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.90 g (10 mmol) of this compound in 30 mL of anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.55 g (11 mmol) of benzoyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Acidify the aqueous mixture with concentrated HCl to pH 2-3.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. This crude intermediate is used in the next step without further purification.

Step 2: Synthesis of 8-Chloro-7-fluoro-2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one (Final Product)

-

To the flask containing the crude 8-Chloro-7-fluoro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one intermediate, add 1.18 g (11 mmol) of p-toluidine and 40 mL of absolute ethanol.

-

Heat the mixture at reflux for 4 hours.

-

Monitor the reaction by TLC (ethyl acetate:hexane, 3:7).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by vacuum filtration and washed with cold ethanol.

-

The crude product is dissolved in dichloromethane and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 8-Chloro-7-fluoro-2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one | C₂₁H₁₂ClFN₂O | 378.80 | 75 | 215-217 |

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 8.15 (d, J = 8.0 Hz, 1H), 7.60-7.50 (m, 5H), 7.30 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 2.40 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 162.5, 155.8, 153.2 (d, J = 252.5 Hz), 148.0, 138.5, 136.0, 132.1, 130.0, 129.5, 129.0, 128.5, 127.8, 120.5 (d, J = 18.2 Hz), 118.0, 115.5 (d, J = 22.2 Hz), 21.2.

-

MS (ESI): m/z 379.1 [M+H]⁺.

Application in the Synthesis of Potential COX-2 Inhibitors

Substituted benzoic acid derivatives are key structural motifs in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of novel and selective COX-2 inhibitors. The amino group can be acylated or transformed into other functionalities to interact with the active site of the COX-2 enzyme.

Conceptual Synthetic Pathway to a COX-2 Inhibitor Scaffold

The following workflow illustrates a conceptual pathway for the synthesis of a potential COX-2 inhibitor scaffold from this compound. This involves an initial protection of the carboxylic acid, followed by a key amide bond formation, and subsequent deprotection.

Caption: Conceptual workflow for the synthesis of a potential COX-2 inhibitor.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified researchers based on their specific experimental setup and safety considerations.

References

Application Notes and Protocols for 6-Amino-2-chloro-3-fluorobenzoic Acid in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key reaction mechanisms involving 6-Amino-2-chloro-3-fluorobenzoic acid, a versatile building block in medicinal chemistry and drug development. The unique substitution pattern of this molecule, featuring an amino group, a chloro group, and a fluoro group on the benzoic acid scaffold, offers multiple avenues for synthetic diversification. This document outlines detailed protocols for common transformations, presents quantitative data for representative reactions, and visualizes the underlying reaction mechanisms and workflows. It is intended to serve as a practical guide for researchers engaged in the synthesis of novel chemical entities. This compound is notably used as a key intermediate in the synthesis of fluorinated pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, as well as in the preparation of agrochemicals.[1]

Key Reaction Mechanisms

This compound can participate in a variety of chemical transformations, primarily involving its three functional groups: the carboxylic acid, the amino group, and the chloro and fluoro substituents on the aromatic ring. The principal reaction mechanisms include:

-

Amide Bond Formation: The carboxylic acid moiety can be readily coupled with a wide range of amines to form amide bonds, a fundamental transformation in the synthesis of bioactive molecules.

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): The chloro atom can serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with various boronic acids.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the presence of the carboxylic acid and halogen substituents, can facilitate nucleophilic aromatic substitution reactions, particularly at the chloro-position.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, and the carboxylic acid functionality of this compound is readily amenable to this transformation. Standard coupling reagents can be employed to activate the carboxylic acid for reaction with primary or secondary amines.

Experimental Protocol: Amide Coupling with Aniline

This protocol describes a general procedure for the amide coupling of this compound with aniline using HATU as the coupling agent.

Materials:

-

This compound

-

Aniline

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add aniline (1.1 eq) to the solution.

-

Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

-

Add HATU (1.2 eq) portion-wise to the stirring solution.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-